8-Iodo-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Iodocoumarin can be synthesized through several methods. One common approach involves the iodination of coumarin derivatives. For instance, 7-methoxyl-8-iodocoumarin can be synthesized using a Grignard reagent assisted by non-precious metals like copper(I) iodide and lithium chloride as promoters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille cross-coupling reaction, where 8-iodocoumarin reacts with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C .
Industrial Production Methods: While specific industrial production methods for 8-iodocoumarin are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Stille cross-coupling reaction.
Oxidation and Reduction Reactions: While specific examples for 8-iodocoumarin are limited, coumarin derivatives generally undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common for modifying the coumarin core.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For introducing various substituents.
Copper(I) Iodide and Lithium Chloride: As promoters in certain synthetic routes.
Major Products:
Wissenschaftliche Forschungsanwendungen
8-Iodocoumarin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fluorescent dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-iodocoumarin involves its interaction with various molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. In biological systems, coumarin derivatives are known to interact with enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways for 8-iodocoumarin are still under investigation.
Vergleich Mit ähnlichen Verbindungen
7-Methoxyl-8-iodocoumarin: Similar in structure but with a methoxy group at the 7th position.
Osthole: A coumarin derivative with a similar core structure but different substituents.
Other Coumarin Derivatives: Including 7-hydroxycoumarin and 4-hydroxycoumarin, which have different substituents and biological activities.
Eigenschaften
Molekularformel |
C9H5IO2 |
---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
8-iodochromen-2-one |
InChI |
InChI=1S/C9H5IO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI-Schlüssel |
XEFPSENYVCFJER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)OC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.